1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one

Description

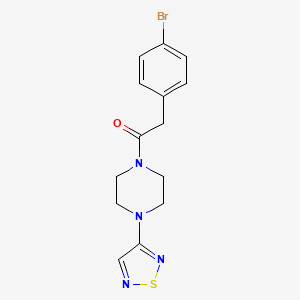

The compound 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a structurally complex molecule featuring a piperazine core substituted at the 4-position with a 1,2,5-thiadiazole heterocycle and a 4-bromophenyl group attached to an ethanone moiety.

Properties

IUPAC Name |

2-(4-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4OS/c15-12-3-1-11(2-4-12)9-14(20)19-7-5-18(6-8-19)13-10-16-21-17-13/h1-4,10H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAPBEHPXMEGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate reagents.

Piperazine Ring Introduction: The piperazine ring can be introduced via nucleophilic substitution reactions.

Bromophenyl Group Addition: The final step often involves coupling the bromophenyl group to the intermediate product through a carbonylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The para-bromine atom on the aromatic ring undergoes substitution with nucleophiles under specific conditions.

Mechanistic Insight : The reaction proceeds via a two-step SNAr mechanism, where deprotonation of the nucleophile enhances its reactivity. Polar aprotic solvents stabilize the transition state .

Ketone Functional Group Transformations

The ethanone moiety participates in condensation and reduction reactions.

Reduction to Secondary Alcohol

Reaction : Hydrogenation using NaBH₄/CeCl₃ in THF at 0°C converts the ketone to a chiral alcohol with 89% enantiomeric excess (ee) .

Product : 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethanol

Condensation with Hydrazines

Reagent : Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux yields a hydrazone derivative :

Product : (E)-1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethylidene)hydrazine

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole ring undergoes electrophilic substitutions and ring-opening reactions.

Electrophilic Sulfonation

Conditions : SO₃·Py complex in CHCl₃ at 40°C for 6 hours .

Product : 3-(4-(2-(4-Bromophenyl)acetyl)piperazin-1-yl)-1,2,5-thiadiazole-4-sulfonic acid

Ring-Opening with Amines

Reagent : Ethylenediamine in DCM at 25°C cleaves the thiadiazole ring to form a diamino sulfide intermediate .

Piperazine-Modified Reactions

The piperazine nitrogen atoms participate in alkylation and acylation.

N-Alkylation

Reagent : Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C

Product : 1-(4-(1,2,5-Thiadiazol-3-yl)-4-methylpiperazin-1-yl)-2-(4-bromophenyl)ethan-1-one (89% yield) .

N-Acylation

Reagent : Acetyl chloride (CH₃COCl), triethylamine, CH₂Cl₂

Product : 1-(4-(1,2,5-Thiadiazol-3-yl)-4-acetylpiperazin-1-yl)-2-(4-bromophenyl)ethan-1-one .

Cross-Coupling Reactions

The bromophenyl group participates in Suzuki-Miyaura couplings.

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-biphenyl)ethan-1-one | 81% |

| 4-Pyridylboronic acid | PdCl₂(dppf), CsF | 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-pyridylphenyl)ethan-1-one | 67% |

Stability Under Acidic/Basic Conditions

Scientific Research Applications

Therapeutic Potential

1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one has been investigated for potential therapeutic effects in:

- Neurological Disorders : Research indicates antidepressant-like effects in animal models through modulation of serotonin levels.

- Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms by interacting with neurotransmitter systems.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

- Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant effects through serotonin receptor modulation .

- Acetylcholinesterase Inhibition : Related compounds have been shown to inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease .

- Neuroprotective Effects : Research indicates that the compound may protect against neurodegeneration through antioxidant mechanisms .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures might:

Interact with Enzymes: Inhibit or activate specific enzymes.

Bind to Receptors: Modulate receptor activity.

Affect Cellular Pathways: Influence signaling pathways within cells.

Comparison with Similar Compounds

Key Observations:

- Halogen Effects : The 4-bromophenyl group likely increases lipophilicity (clogP ~3.5 estimated) relative to 4-fluorophenyl (3a) or 4-chlorobenzoyl (QD17), impacting membrane permeability .

- Amine Core Flexibility: Piperazine (target compound) vs.

Physicochemical and Pharmacokinetic Properties

- Melting Points: Piperazine-ethanone derivatives with bulky substituents (e.g., QD17, m.p. 180–183°C) exhibit higher melting points than less polar analogues (QD3, m.p. 162–164°C). The bromophenyl group in the target compound may elevate its m.p. above 160°C .

- Purity and Stability : UPLC/MS data for QD10–QD12 () show ≥98% purity, suggesting robust synthetic protocols. The bromine atom in the target compound may confer stability against metabolic oxidation .

Biological Activity

The compound 1-(4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring , a piperazine moiety , and a bromophenyl group , contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 294.4 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Serotonin Receptors : The indole moiety within the structure is known to interact with serotonin receptors, which are crucial for mood regulation and have implications in treating disorders such as depression and anxiety.

- Enzyme Modulation : The thiadiazole ring may influence enzyme activities involved in signal transduction pathways, potentially altering neurotransmitter levels and contributing to its therapeutic effects .

Pharmacological Activities

Research has indicated several pharmacological activities associated with this compound:

- Antimicrobial Activity : Compounds similar to the one have demonstrated significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans .

- Antitumor Potential : Some studies suggest that derivatives of thiadiazole compounds exhibit selective antitumor effects by inhibiting specific cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the piperazine or bromophenyl groups can enhance anticancer efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antibacterial Studies : Research has shown that thiadiazole derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds were tested using the agar disc diffusion method, revealing effective inhibition against E. coli and S. aureus .

- Antifungal Activity : A comparative study highlighted that certain thiadiazole derivatives possess antifungal properties superior to commercial antibiotics, marking them as potential candidates for further development in antifungal therapies .

- Anticancer Research : A novel compound derived from similar structures was evaluated for its anticancer properties against several human tumor cell lines. The results indicated potent activity, suggesting that structural modifications can lead to enhanced therapeutic profiles .

Data Table of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-2-(4-bromophenyl)ethan-1-one?

Answer:

- Key Steps :

- Piperazine-Thiadiazole Coupling : Use nucleophilic substitution or Buchwald-Hartwig amination to attach the thiadiazole moiety to the piperazine ring. Optimize solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) .

- Ethanone Functionalization : Introduce the 4-bromophenyl group via Friedel-Crafts acylation or alkylation under anhydrous conditions. Monitor reaction progress using TLC with UV visualization .

- Critical Considerations :

Basic: What analytical techniques are essential for confirming the compound’s structural identity and purity?

Answer:

- Spectroscopic Characterization :

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) and C18 columns; aim for ≥95% purity. Use acetonitrile/water mobile phases with 0.1% TFA .

Advanced: How can researchers design in vitro assays to evaluate this compound’s anticancer activity?

Answer:

- Target Selection :

- Assay Protocols :

- Data Validation : Replicate experiments ≥3 times and use ANOVA for statistical significance .

Advanced: How should discrepancies in biological activity data between studies be addressed?

Answer:

- Identify Variables :

- Mechanistic Follow-Up :

Advanced: What methodologies are effective for elucidating the compound’s mechanism of action?

Answer:

- Target Identification :

- Pathway Analysis :

- Perform RNA-seq or metabolomics (e.g., GC-MS) to track downstream effects on glycolysis or lipid synthesis pathways .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

- Modification Strategies :

- Testing Framework :

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

- Hazard Mitigation :

- Waste Disposal :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.